2-(2-(Ethylthio)pyridin-3-yl)piperidine-1-carbaldehyde
Description
Chemical Structure and Properties
The compound 2-(2-(Ethylthio)pyridin-3-yl)piperidine-1-carbaldehyde (CAS: 1352504-10-9) features a pyridine ring substituted at the 3-position with a piperidine-1-carbaldehyde group and at the 2-position with an ethylthio (-S-CH2CH3) moiety. Its molecular formula is C13H18N2OS, with a molecular weight of 250.36 g/mol . The ethylthio group contributes to lipophilicity, while the carbaldehyde may enable reactivity for further derivatization.
Potential Applications Piperidine derivatives are widely explored in medicinal chemistry for antimicrobial, antitumor, and CNS-targeting activities . The ethylthio substituent, common in bioactive compounds, is associated with enhanced membrane permeability and sulfur-mediated interactions (e.g., hydrogen bonding or covalent modifications) .
Properties
Molecular Formula |
C13H18N2OS |
|---|---|
Molecular Weight |
250.36 g/mol |
IUPAC Name |
2-(2-ethylsulfanylpyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C13H18N2OS/c1-2-17-13-11(6-5-8-14-13)12-7-3-4-9-15(12)10-16/h5-6,8,10,12H,2-4,7,9H2,1H3 |
InChI Key |
YBWQYRPZPPJIMB-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C=CC=N1)C2CCCCN2C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Ethylthio)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common approach is the functionalization of piperidine derivatives through selective reactions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Aldehyde Group Reactions
The aldehyde functional group (-CHO) at position 1 of the piperidine ring undergoes characteristic nucleophilic addition and redox reactions:
| Reaction Type | Conditions/Reagents | Product | Key Features |
|---|---|---|---|
| Schiff Base Formation | Primary amines, room temp | Imine derivatives | Used to create bioactive conjugates |
| Reduction | NaBH₄, LiAlH₄ | 1-(Hydroxymethyl)piperidine analog | Generates alcohol for further functionalization |
| Oxidation | KMnO₄, CrO₃ | Piperidine-1-carboxylic acid | Rarely employed due to overoxidation risks |
Ethylthio Group Transformations
The ethylthio (-S-C₂H₅) substituent on the pyridine ring participates in sulfur-specific reactions:
Piperidine Ring Modifications
The piperidine nitrogen’s electronic environment enables selective transformations:
| Reaction Type | Conditions/Reagents | Product | Application |
|---|---|---|---|
| Acylation | Acetyl chloride, base | N-Acetylpiperidine derivative | Enhances metabolic stability |
| Cyclization | Heat, Lewis acids (e.g., ZnCl₂) | Bicyclic amine compounds | Explored for CNS-targeting scaffolds |
Pyridine Ring Reactivity
The pyridine core enables electrophilic substitution and cross-coupling:
Multi-Step Synthetic Pathways
The compound serves as an intermediate in complex syntheses:
-
Condensation-Amination Cascade : Reacted with hydrazines to form pyrazoline derivatives for antimicrobial screening.
-
Reductive Amination : Combined with ketones/aldehydes to generate secondary amines with improved pharmacokinetic profiles .
Critical Analysis of Reactivity Trends
-
Steric Effects : The ethylthio group at position 2 of pyridine hinders electrophilic substitution at adjacent positions .
-
Electronic Effects : The aldehyde’s electron-withdrawing nature slightly activates the piperidine ring for nucleophilic attack.
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance reaction rates in nucleophilic substitutions.
This compound’s versatility makes it valuable for synthesizing bioactive molecules, though its stability under acidic conditions requires careful optimization .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the piperidine ring and subsequent modifications to introduce the ethylthio and aldehyde functionalities. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .
Biological Activities
Research has demonstrated that 2-(2-(Ethylthio)pyridin-3-yl)piperidine-1-carbaldehyde exhibits several promising biological activities:
Antitumor Activity
One notable application is its potential antitumor activity. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including triple-negative breast cancer (TNBC) cells. For instance, compounds structurally related to 2-(2-(Ethylthio)pyridin-3-yl)piperidine-1-carbaldehyde have been evaluated for their effects on cell viability, proliferation, and tumor size reduction in vivo models .
Antimicrobial Properties
Additionally, there are indications that this compound may possess antimicrobial properties. The structural motifs present in 2-(2-(Ethylthio)pyridin-3-yl)piperidine-1-carbaldehyde can be linked to various biological activities, including antibacterial and antifungal effects. Research into related thienopyridines has highlighted their effectiveness against certain bacterial strains, suggesting a potential for developing new antimicrobial agents .
Case Study 1: Antitumor Efficacy
In a study focusing on novel thienopyridine derivatives, compounds similar to 2-(2-(Ethylthio)pyridin-3-yl)piperidine-1-carbaldehyde were tested against TNBC cell lines. The results indicated significant growth inhibition at specific concentrations, with mechanisms involving cell cycle arrest being investigated. The findings suggest a pathway through which these compounds may exert their antitumor effects by targeting specific cellular processes .
Case Study 2: Antimicrobial Activity
Another study explored the synthesis of related pyrimidine derivatives with ethylthio substituents. These compounds demonstrated varying degrees of antimicrobial activity against clinical strains, showcasing their potential as lead structures for developing new antibiotics. The structure–activity relationship (SAR) studies indicated that modifications to the ethylthio group could enhance efficacy against specific pathogens .
Mechanism of Action
The mechanism of action of 2-(2-(Ethylthio)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine and Piperidine Derivatives with Sulfur-Containing Groups
Key Compound : 2-(Piperidin-1-yl)ethylthio-substituted pyrimidines
- Structure : Pyrimidine ring with 2-(piperidin-1-yl)ethylthio at C-2.
- Activity : Demonstrated potent antifungal activity (e.g., against Candida albicans), attributed to the sulfur-linked piperidine enhancing target binding .
- Comparison : The ethylthio group in the target compound may similarly improve bioactivity, though its pyridine core (vs. pyrimidine) could alter target specificity.
Key Compound : Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate
Structural Analogs with Heterocyclic Variations
Key Compound : 2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde (CAS: 1352494-03-1)
- Structure : Azepane (7-membered ring) replaces the ethylthio group.
- Properties : The larger azepane ring may increase steric hindrance, reducing binding affinity compared to the smaller ethylthio substituent. However, it could improve solubility due to increased polarity .
Key Compound : 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine
- Structure : Chloro and substituted phenyl groups on pyridine.
- Activity : Substituted phenyl groups enhance electronic effects (e.g., electron-withdrawing chloro groups improve stability and receptor interactions) .
- Comparison : The ethylthio group in the target compound provides moderate electron-donating effects, balancing lipophilicity and reactivity.
Physicochemical and Pharmacokinetic Comparisons
| Property | Target Compound | 2-(Piperidin-1-yl)ethylthio Pyrimidine | Azepane Analog |
|---|---|---|---|
| Molecular Weight | 250.36 | ~300–350 | 275.43 |
| Lipophilicity (LogP) | Moderate (est.) | High | Moderate |
| Key Functional Group | Ethylthio + Carbaldehyde | Piperidin-1-yl-ethylthio | Azepane |
| Bioactivity | Hypothesized antimicrobial/antitumor | Confirmed antifungal | Unknown |
Notes:
Research Findings and Gaps
- Antimicrobial Potential: Ethylthio-pyridine derivatives (e.g., from ) show activity dependent on substituent positioning. The target compound’s pyridine-ethylthio motif aligns with bioactive structures but requires empirical validation .
- Synthetic Feasibility : Efficient methods for pyridine derivatives (e.g., multi-component reactions) could be adapted for scalable synthesis .
- Data Limitations: No direct studies on the target compound’s biological activity or pharmacokinetics are available in the provided evidence. Comparative analysis relies on structural analogs.
Biological Activity
2-(2-(Ethylthio)pyridin-3-yl)piperidine-1-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluations, and related molecular studies. The compound's structure suggests possibilities for various pharmacological effects, particularly in anticancer and antimicrobial activities.
Synthesis
The synthesis of 2-(2-(Ethylthio)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions, including the formation of the piperidine ring and subsequent modifications to introduce the ethylthio and pyridine groups. Detailed synthetic routes have been documented, showcasing methodologies that enhance yield and purity.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing on its anticancer and antimicrobial properties. The following sections summarize key findings from diverse sources.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance:
- Cell Viability Studies : In vitro studies have shown that derivatives with a piperidine core can inhibit cell proliferation in various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. For example, compounds related to 2-(2-(Ethylthio)pyridin-3-yl)piperidine-1-carbaldehyde demonstrated IC50 values in the low micromolar range, indicating potent antiproliferative effects .
- Mechanism of Action : These compounds may exert their effects by inducing cell cycle arrest and apoptosis. Studies have revealed that they can downregulate anti-apoptotic proteins such as Bcl-2 and Mcl-1 while upregulating pro-apoptotic factors .
Antimicrobial Activity
The antimicrobial potential of 2-(2-(Ethylthio)pyridin-3-yl)piperidine-1-carbaldehyde has also been explored:
- Minimum Inhibitory Concentrations (MICs) : The compound has shown activity against various bacterial strains, with MIC values comparable to standard antibiotics like amikacin. For instance, MICs against Staphylococcus aureus and Escherichia coli were reported in the range of 31.25 to 62.5 μg/mL .
Case Studies
Several case studies highlight the biological efficacy of related compounds:
- Study on Antitumor Activity : A study evaluated a series of piperidine derivatives for their antitumor properties, revealing that modifications to the ethylthio group significantly enhanced cytotoxicity against tumor cells .
- Antimicrobial Evaluation : Another research focused on pyridine derivatives, demonstrating that structural variations could lead to improved antimicrobial activity against resistant strains .
Molecular Modeling Studies
Molecular docking studies have provided insights into how 2-(2-(Ethylthio)pyridin-3-yl)piperidine-1-carbaldehyde interacts with biological targets:
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-(2-(Ethylthio)pyridin-3-yl)piperidine-1-carbaldehyde with high yield and purity?
Answer:
Key steps involve coupling pyridine and piperidine precursors under inert atmospheres (e.g., nitrogen) using catalysts such as palladium for cross-coupling reactions. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures removal of byproducts. Monitor reaction progress using TLC and optimize parameters (time, temperature) via factorial design to maximize yield (≥90%). For scale-up, ensure controlled addition of reagents to minimize exothermic side reactions .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- Structural confirmation : Use ¹H/¹³C NMR to identify proton environments (e.g., aldehyde proton at δ 9.8–10.2 ppm) and carbon backbone. Compare shifts with analogous pyridine-piperidine systems.
- Purity assessment : Employ HPLC with a C18 column (UV detection at λ=254 nm) and mobile phase optimized for polar aldehydes.
- Mass verification : High-resolution mass spectrometry (HRMS) to confirm molecular formula (C₁₃H₁₆N₂OS) with <2 ppm error.
- Functional groups : FT-IR for aldehyde C=O stretch (~1700 cm⁻¹) and ethylthio C-S bond (~650 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
